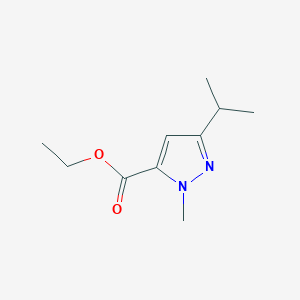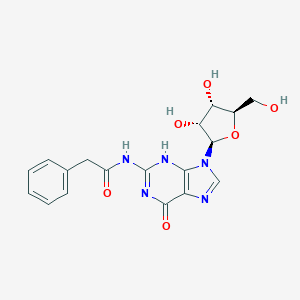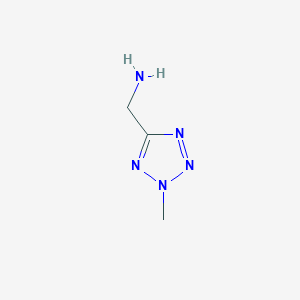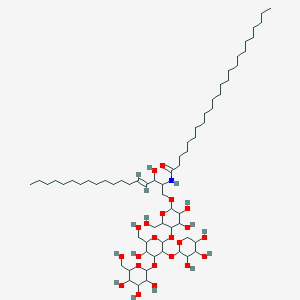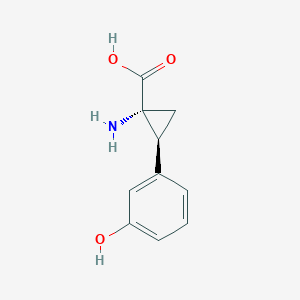
(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid, also known as AHPC, is a cyclic amino acid that has gained attention in the scientific community due to its potential applications in drug development and biochemical research. AHPC is a chiral molecule, meaning it has two stereoisomers, (1R,2S)-AHPC and (1S,2R)-AHPC. In
Mechanism of Action
The mechanism of action of (1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid is not fully understood, but it is thought to involve its interactions with glutamate receptors. Specifically, (1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
(1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective effects, it has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity.
Advantages and Limitations for Lab Experiments
One advantage of using (1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid in lab experiments is its high purity and stability. Additionally, its neuroprotective effects make it a valuable tool for studying neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on (1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid. One area of focus is its potential as a therapeutic agent for neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and its interactions with glutamate receptors. Finally, there is potential for (1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid to be used as a tool for studying the role of glutamate receptors in neurological processes.
Synthesis Methods
The synthesis of (1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid involves the reaction between (R)-phenylglycine and glyoxylic acid. The reaction proceeds through a cyclopropanation step, resulting in the formation of (1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid. This synthesis method has been optimized by various research groups, resulting in high yields and purity of the final product.
Scientific Research Applications
(1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid has been studied for its potential applications in drug development, particularly in the treatment of neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. Additionally, (1R,2S)-(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid has been studied for its potential as a modulator of glutamate receptors, which are involved in various neurological processes.
properties
CAS RN |
139561-07-2 |
|---|---|
Product Name |
(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid |
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.2 g/mol |
IUPAC Name |
(1R,2S)-1-amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c11-10(9(13)14)5-8(10)6-2-1-3-7(12)4-6/h1-4,8,12H,5,11H2,(H,13,14)/t8-,10+/m0/s1 |
InChI Key |
QJIGJBFNKLGGML-WCBMZHEXSA-N |
Isomeric SMILES |
C1[C@H]([C@]1(C(=O)O)N)C2=CC(=CC=C2)O |
SMILES |
C1C(C1(C(=O)O)N)C2=CC(=CC=C2)O |
Canonical SMILES |
C1C(C1(C(=O)O)N)C2=CC(=CC=C2)O |
synonyms |
Cyclopropanecarboxylic acid, 1-amino-2-(3-hydroxyphenyl)-, (1R-cis)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





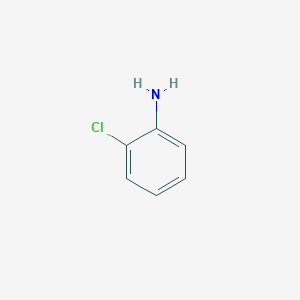

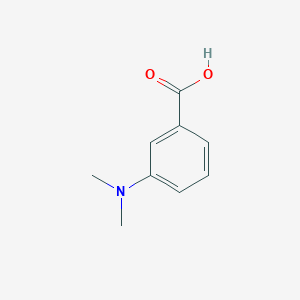

![2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-](/img/structure/B154055.png)

